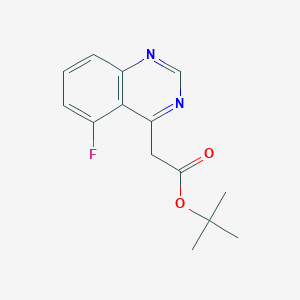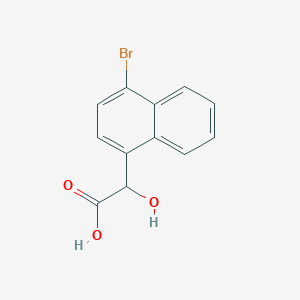
Eprinomectin component B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Eprinomectin component B: is a derivative of the avermectin family, which is known for its potent antiparasitic properties. It is a semi-synthetic compound primarily used in veterinary medicine to treat internal and external parasites in livestock. This compound is a mixture of two homologous components, B1a and B1b, which differ by a single methylene group at C26 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Eprinomectin component B is synthesized through a series of chemical reactions starting from avermectin A1a. The synthesis involves the replacement of the methoxy group attached to the tetrahydrobenzofuranyl moiety with a hydroxy group and the replacement of the hydroxy group at position 4 of the terminal 2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl group with an acetamido group .
Industrial Production Methods: Industrial production of this compound involves fermentation processes followed by chemical modifications. The fermentation process produces avermectin, which is then chemically modified to produce this compound. The process includes steps such as demethylation, acetylation, and purification to achieve the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions: Eprinomectin component B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can replace specific functional groups with others to create new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acetic anhydride and methanol are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can enhance or alter its biological activity .
Applications De Recherche Scientifique
Eprinomectin component B has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the chemical properties and reactions of avermectins.
Biology: The compound is used in research on parasitic infections and their treatment.
Medicine: this compound has shown potential in cancer research, particularly in inhibiting the growth and metastatic phenotypes of prostate cancer cells by targeting the β-catenin signaling pathway
Mécanisme D'action
Eprinomectin component B exerts its effects by binding to glutamate-gated chloride channels in the nervous system of parasites. This binding increases the permeability of the cell membrane to chloride ions, leading to hyperpolarization and paralysis of the parasite. The compound also affects other molecular targets and pathways, including the β-catenin signaling pathway, which is involved in cancer cell proliferation and metastasis .
Comparaison Avec Des Composés Similaires
Eprinomectin component B is unique among avermectins due to its specific chemical modifications, which enhance its antiparasitic and anticancer properties. Similar compounds include:
Ivermectin: Another member of the avermectin family, used primarily for treating parasitic infections in humans and animals.
Doramectin: A derivative of avermectin used in veterinary medicine.
Selamectin: Used for the treatment of parasitic infections in pets
This compound stands out due to its lower residue levels in milk and its effectiveness against a broader range of parasites .
Propriétés
Formule moléculaire |
C49H73NO14 |
|---|---|
Poids moléculaire |
900.1 g/mol |
Nom IUPAC |
N-[(2S,3R,4S,6S)-6-[(2S,3S,4S,6R)-6-[(2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,21'R,24'S)-21',24'-dihydroxy-3,11',13',22'-tetramethyl-2'-oxo-2-propan-2-ylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-12'-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]acetamide |
InChI |
InChI=1S/C49H73NO14/c1-25(2)43-28(5)17-18-48(64-43)23-35-20-34(63-48)16-15-27(4)44(26(3)13-12-14-33-24-57-46-42(52)29(6)19-36(47(53)60-35)49(33,46)54)61-40-22-38(56-11)45(31(8)59-40)62-39-21-37(55-10)41(30(7)58-39)50-32(9)51/h12-15,17-19,25-26,28,30-31,34-46,52,54H,16,20-24H2,1-11H3,(H,50,51)/b13-12+,27-15+,33-14+/t26-,28-,30-,31-,34+,35-,36?,37-,38-,39-,40-,41+,42+,43+,44-,45-,46?,48+,49+/m0/s1 |
Clé InChI |
WPNHOHPRXXCPRA-UALDRKJYSA-N |
SMILES isomérique |
C[C@H]1/C=C/C=C/2\COC3[C@@]2(C(C=C([C@H]3O)C)C(=O)O[C@H]4C[C@@H](C/C=C(/[C@H]1O[C@H]5C[C@@H]([C@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@@H]([C@@H](O6)C)NC(=O)C)OC)OC)\C)O[C@]7(C4)C=C[C@@H]([C@H](O7)C(C)C)C)O |
SMILES canonique |
CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)NC(=O)C)OC)OC)C)OC7(C4)C=CC(C(O7)C(C)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-[(4-Nitropyrazol-1-yl)methyl]furan-2-carboxylate](/img/structure/B13708217.png)

![Bis[(2-bromophenyl)thio]methane](/img/structure/B13708234.png)







